

[Ir(dtbbpy)(ppy)2][PF6] fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on the Core Properties of [Ir(dtbbpy)(ppy)2][PF6]

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ir(dtbbpy)(ppy)2][PF6], also known as (4,4'-Di-tert-butyl-2,2'-bipyridine)bis(2-phenylpyridine)iridium(III) hexafluorophosphate, is a yellow, crystalline coordination complex of iridium.[1][2] It is a highly efficient photocatalyst widely utilized in a variety of organic transformations.[3][4] Its robust photophysical and electrochemical properties, stemming from the interplay between the iridium center and its ligands, make it a valuable tool in modern synthetic chemistry, particularly in the realm of photoredox catalysis.[1][5] This guide provides a comprehensive overview of the fundamental properties of this complex, detailed experimental protocols, and visualizations of key processes to support its application in research and development.

Molecular Structure

The complex consists of a central iridium(III) ion coordinated to two cyclometalated 2-phenylpyridine (ppy) ligands and one 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand. The hexafluorophosphate ([PF₆]⁻) anion serves as the counterion. The bulky tert-butyl groups on the bipyridine ligand enhance the complex's solubility in organic solvents and its stability.[2]

Chemical Formula: C₄₀H₄₀F₆IrN₄P[6] CAS Number: 676525-77-2[6] Molecular Weight: 913.95 g/mol [6]



Core Properties: A Quantitative Overview

The utility of [Ir(dtbbpy)(ppy)₂][PF₆] as a photocatalyst is defined by its photophysical and electrochemical characteristics. These properties are summarized in the tables below.

Photophysical Properties

The absorption of visible light promotes the complex to an excited state, which is the key step for its photocatalytic activity.[7] The complex exhibits strong phosphorescence from a triplet metal-to-ligand charge transfer (3MLCT) excited state.[8]

| Property | Value | Solvent | Reference(s) |
|--|-------------------------|----------------------------------|--------------|
| Absorption Maximum (λ_{max}) | ~380 nm, ~455-468 nm | CH2Cl2, DMSO | [6][9][10] |
| Emission Maximum (λ_{em}) | 570 - 592 nm | Dichloromethane, Acetonitrile | [8][11] |
| Photoluminescence Quantum Yield (Φ) | 17.2 - 17.9% | Degassed Dichloromethane | [8][11] |
| Excited-State Lifetime (τ) | 495 - 621 ns | Degassed Dichloromethane | [8] |

Electrochemical Properties

The redox potentials of the ground and excited states of [Ir(dtbbpy)(ppy)2][PF6] determine its ability to act as a single-electron transfer agent in photocatalytic cycles.

| Potential | Value (vs. SCE) | Solvent | Reference(s) |
|---|-----------------|--------------|--------------|
| E ₁ / ₂ (0X) | +1.21 V | Acetonitrile | [12] |
| E ₁ / ₂ (red) | -1.51 V | Acetonitrile | [12] |
| $E_{1/2}(Ir^{3+}/Ir^{2+})$ | +0.66 V | Acetonitrile | [12] |
| E ₁ / ₂ (r ⁴⁺ / r ³⁺) | -0.96 V | Acetonitrile | [12] |



Experimental Protocols

Detailed methodologies for the synthesis of the complex and its application in a representative photoredox reaction are provided below.

Synthesis of [Ir(dtbbpy)(ppy)2][PF6]

The synthesis is typically a two-step process involving the formation of a chloride-bridged iridium dimer followed by the reaction with the dtbbpy ligand and subsequent counterion exchange. The following protocol is adapted from a standard procedure for analogous iridium complexes.[5]

Step 1: Synthesis of the Chloro-bridged Iridium Dimer, [Ir(ppy)2Cl]2

- To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iridium(III) chloride hydrate (1.0 equiv), 2-phenylpyridine (2.3 equiv), and a 2:1 mixture of 2-ethoxyethanol and water.
- Flush the flask with argon for 10 minutes.
- Heat the reaction mixture to 110 °C and stir vigorously for 8-12 hours, during which a yellow precipitate will form.
- Cool the mixture to room temperature, and then place it in an ice bath for 30 minutes.
- Collect the yellow solid by vacuum filtration, wash with methanol and then diethyl ether.
- Dry the solid under high vacuum to yield the dimer.

Step 2: Synthesis of [Ir(dtbbpy)(ppy)₂][PF₆]

- To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the iridium dimer from Step 1 (1.0 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2.2 equiv).
- Add ethylene glycol as the solvent and flush the flask with argon for 15 minutes.
- Heat the reaction mixture to 150 °C and stir for 18-24 hours.



- Cool the reaction to room temperature. Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to the mixture and stir for 1 hour.
- Collect the resulting yellow precipitate by vacuum filtration.
- Wash the solid with water, followed by a small amount of cold diethyl ether.
- Purify the crude product by recrystallization from an acetonitrile/diethyl ether solvent system or by column chromatography on silica gel (dichloromethane/methanol gradient) to afford the pure [Ir(dtbbpy)(ppy)2][PF6].

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in a Photoredox-Catalyzed Aza-Henry Reaction

This protocol describes the coupling of N,N-dimethylaniline with nitromethane, a representative example of an aza-Henry reaction catalyzed by [Ir(dtbbpy)(ppy)2][PF6].

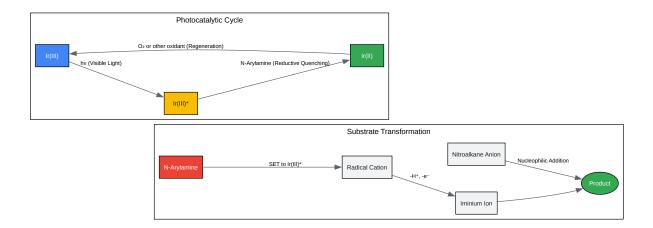
- To a 10 mL Schlenk tube equipped with a magnetic stir bar, add [Ir(dtbbpy)(ppy)₂][PF₆] (0.01 equiv, 1 mol%).
- Add N,N-dimethylaniline (1.0 equiv) and nitromethane (which also serves as the solvent).
- Seal the tube and place it approximately 5-10 cm from a blue LED lamp ($\lambda \approx 455$ nm).
- Irradiate the reaction mixture with stirring at room temperature for 10-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess nitromethane.
- Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired product.

Visualizations of Key Processes



The following diagrams, generated using the DOT language, illustrate the photoredox catalytic cycle and a general experimental workflow.

Photoredox Catalytic Cycle for the Aza-Henry Reaction

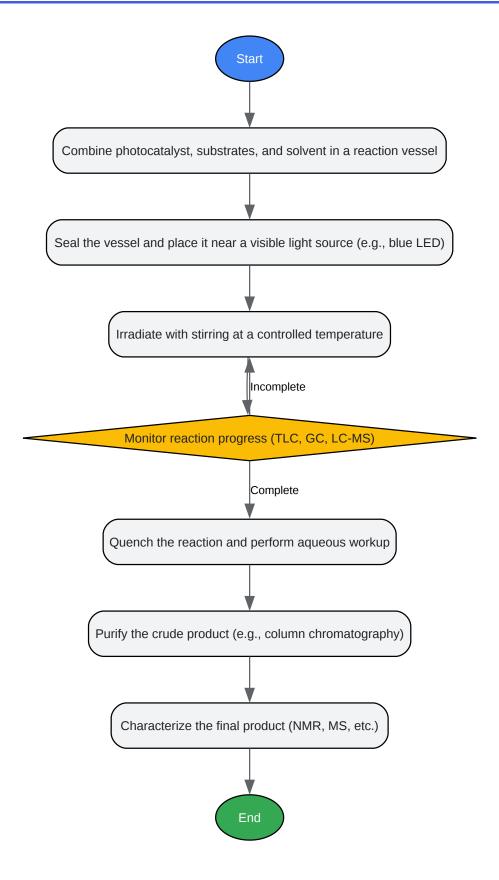


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Caption: Proposed photoredox cycle for the aza-Henry reaction.

General Experimental Workflow for a Photoredox Reaction





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Caption: A typical workflow for a photoredox-catalyzed organic reaction.



Conclusion

[Ir(dtbbpy)(ppy)₂][PF₆] is a versatile and powerful photocatalyst with well-defined fundamental properties that make it suitable for a wide range of applications in modern organic synthesis and potentially in drug development processes. Its accessibility through straightforward synthetic procedures and its efficiency under mild reaction conditions continue to position it as a catalyst of choice for photoredox-mediated transformations. This guide provides the core information necessary for researchers and scientists to effectively utilize this important chemical tool.

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 To cite this document: BenchChem. [[Ir(dtbbpy)(ppy)2][PF6] fundamental properties].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1429646#ir-dtbbpy-ppy-2-pf6-fundamental-properties]

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